molecular formula C8H9NO2 B13462528 4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde

4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde

Cat. No.: B13462528
M. Wt: 151.16 g/mol
InChI Key: DBRGBZHXDIINFR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridine-2-carbaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition of the hydroxymethyl group to the aldehyde group, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-6-methylpyridine-2-carbaldehyde.

    Reduction: 4-(Hydroxymethyl)-6-methylpyridine-2-methanol.

    Substitution: 4-(Substituted methyl)-6-methylpyridine-2-carbaldehyde.

Scientific Research Applications

4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, used as a renewable chemical intermediate.

    4-Methylimidazole: A compound with a similar pyridine ring structure, used in various industrial applications.

Uniqueness

4-(Hydroxymethyl)-6-methylpyridine-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and aldehyde functional groups allows for versatile reactivity and a wide range of applications in different fields.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-(hydroxymethyl)-6-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-2-7(4-10)3-8(5-11)9-6/h2-3,5,10H,4H2,1H3

InChI Key

DBRGBZHXDIINFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=O)CO

Origin of Product

United States

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